
2-Butyl-2-propyl-1,3-dithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-2-propyl-1,3-dithiolane is an organic compound characterized by a five-membered ring containing two sulfur atoms. This compound belongs to the class of 1,3-dithiolanes, which are known for their unique chemical properties and reactivity due to the presence of the sulfur-sulfur bond within the ring structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-propyl-1,3-dithiolane typically involves the reaction of 1,3-dithiols with suitable alkylating agents. One common method includes the reaction of 1,3-propanedithiol with butyl and propyl halides under basic conditions to form the desired dithiolane ring .
Industrial Production Methods: Industrial production of 1,3-dithiolanes, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-2-propyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can cleave the sulfur-sulfur bond, leading to the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Scientific Research Applications
2-Butyl-2-propyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Butyl-2-propyl-1,3-dithiolane involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially modulating their activity. The sulfur-sulfur bond in the dithiolane ring is particularly reactive, making it a useful compound in redox biology and chemistry .
Comparison with Similar Compounds
1,3-Dithiolane: The parent compound with similar reactivity but without the butyl and propyl substituents.
1,3-Dithiane: A six-membered ring analog with different reactivity and stability.
2-Methyl-2-propyl-1,3-dithiolane: A structurally similar compound with different alkyl substituents.
Uniqueness: 2-Butyl-2-propyl-1,3-dithiolane is unique due to its specific alkyl substituents, which can influence its reactivity and interactions with other molecules. The presence of both butyl and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Properties
CAS No. |
93215-68-0 |
|---|---|
Molecular Formula |
C10H20S2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
2-butyl-2-propyl-1,3-dithiolane |
InChI |
InChI=1S/C10H20S2/c1-3-5-7-10(6-4-2)11-8-9-12-10/h3-9H2,1-2H3 |
InChI Key |
JKUBTEOSSHHSMX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(SCCS1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


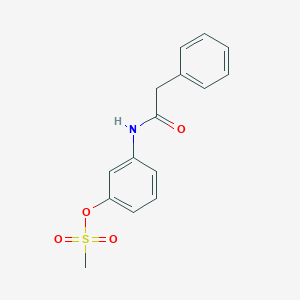
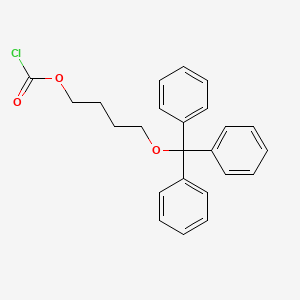

![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
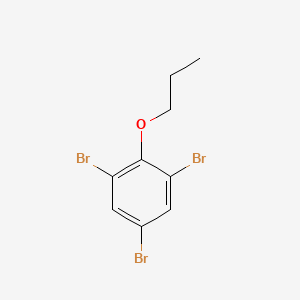
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
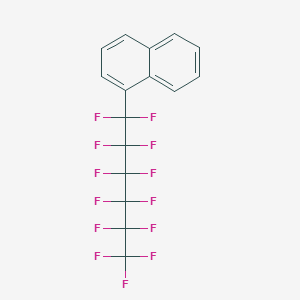


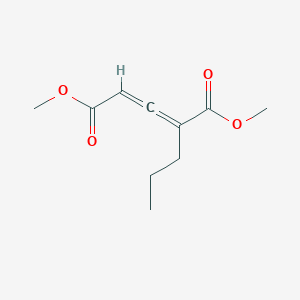

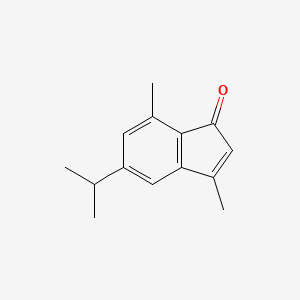
![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)
![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
